molecular formula C24H20N2O B6060936 2-(benzyloxy)-4-(4-methylphenyl)-6-phenylpyrimidine

2-(benzyloxy)-4-(4-methylphenyl)-6-phenylpyrimidine

Cat. No. B6060936
M. Wt: 352.4 g/mol
InChI Key: ICBAYVAAQFRFFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(benzyloxy)-4-(4-methylphenyl)-6-phenylpyrimidine, also known as BMPP, is a heterocyclic compound that belongs to the class of pyrimidine derivatives. It has gained significant attention in scientific research due to its potential therapeutic applications in various diseases.

Mechanism of Action

The mechanism of action of 2-(benzyloxy)-4-(4-methylphenyl)-6-phenylpyrimidine is not fully understood. However, it has been proposed that 2-(benzyloxy)-4-(4-methylphenyl)-6-phenylpyrimidine exerts its therapeutic effects by inhibiting the activity of certain enzymes and signaling pathways. For example, 2-(benzyloxy)-4-(4-methylphenyl)-6-phenylpyrimidine has been shown to inhibit the activity of protein kinases such as Akt and ERK, which are involved in cell proliferation and survival. It has also been found to inhibit the activity of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects
2-(benzyloxy)-4-(4-methylphenyl)-6-phenylpyrimidine has been shown to have various biochemical and physiological effects. In cancer cells, 2-(benzyloxy)-4-(4-methylphenyl)-6-phenylpyrimidine has been found to induce apoptosis by activating caspase-3 and caspase-9. It has also been shown to induce cell cycle arrest at the G2/M phase. In inflammation, 2-(benzyloxy)-4-(4-methylphenyl)-6-phenylpyrimidine has been found to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. In neurological disorders, 2-(benzyloxy)-4-(4-methylphenyl)-6-phenylpyrimidine has been shown to reduce oxidative stress and inflammation by increasing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

Advantages and Limitations for Lab Experiments

2-(benzyloxy)-4-(4-methylphenyl)-6-phenylpyrimidine has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yield and purity. It is also stable under normal laboratory conditions. However, 2-(benzyloxy)-4-(4-methylphenyl)-6-phenylpyrimidine has some limitations. It is not water-soluble, which can make it difficult to use in certain experiments. It also has low bioavailability, which can limit its therapeutic potential.

Future Directions

For 2-(benzyloxy)-4-(4-methylphenyl)-6-phenylpyrimidine research include the development of more water-soluble derivatives, the study of 2-(benzyloxy)-4-(4-methylphenyl)-6-phenylpyrimidine in combination with other therapies, and the development of drug delivery systems.

Synthesis Methods

2-(benzyloxy)-4-(4-methylphenyl)-6-phenylpyrimidine can be synthesized by the condensation reaction between 4-methylbenzaldehyde, benzyl bromide, and phenylurea in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) under reflux conditions. The product is obtained by recrystallization from a suitable solvent.

Scientific Research Applications

2-(benzyloxy)-4-(4-methylphenyl)-6-phenylpyrimidine has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. In cancer research, 2-(benzyloxy)-4-(4-methylphenyl)-6-phenylpyrimidine has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to have anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. In neurological disorders, 2-(benzyloxy)-4-(4-methylphenyl)-6-phenylpyrimidine has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.

properties

IUPAC Name

4-(4-methylphenyl)-6-phenyl-2-phenylmethoxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O/c1-18-12-14-21(15-13-18)23-16-22(20-10-6-3-7-11-20)25-24(26-23)27-17-19-8-4-2-5-9-19/h2-16H,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICBAYVAAQFRFFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=NC(=C2)C3=CC=CC=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Methylphenyl)-6-phenyl-2-phenylmethoxypyrimidine

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